
Ethanol, 2-((6-chloro-2-methyl-5-(2-propenyl)-4-pyrimidinyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-((6-chloro-2-methyl-5-(2-propenyl)-4-pyrimidinyl)amino)- is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group, a methyl group, and a propenyl group, along with an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((6-chloro-2-methyl-5-(2-propenyl)-4-pyrimidinyl)amino)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amines, followed by cyclization.
Substitution Reactions: The chloro, methyl, and propenyl groups are introduced through substitution reactions using suitable reagents such as chlorinating agents, methylating agents, and allyl halides.
Attachment of the Ethanol Moiety: The ethanol group is attached via nucleophilic substitution or addition reactions, often using ethanol or ethoxide ions as nucleophiles.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-((6-chloro-2-methyl-5-(2-propenyl)-4-pyrimidinyl)amino)- can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chloro group or reduce double bonds using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Nucleophiles: Sodium azide, thiols, ethanol, ethoxide ions.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dechlorinated compounds, reduced double bonds.
Substitution Products: Azides, thiols, ethers.
Aplicaciones Científicas De Investigación
Ethanol, 2-((6-chloro-2-methyl-5-(2-propenyl)-4-pyrimidinyl)amino)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-((6-chloro-2-methyl-5-(2-propenyl)-4-pyrimidinyl)amino)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethanol, 2-((6-chloro-2-methyl-4-pyrimidinyl)amino)-: Lacks the propenyl group, which may affect its reactivity and biological activity.
Ethanol, 2-((6-chloro-5-(2-propenyl)-4-pyrimidinyl)amino)-: Similar structure but different substitution pattern, leading to potential differences in chemical and biological properties.
Ethanol, 2-((6-chloro-2-methyl-5-(2-propenyl)-4-pyrimidinyl)amino)-: Variations in the position of the chloro and methyl groups can significantly impact the compound’s behavior.
Uniqueness
The unique combination of the chloro, methyl, and propenyl groups in Ethanol, 2-((6-chloro-2-methyl-5-(2-propenyl)-4-pyrimidinyl)amino)- imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
85826-36-4 |
|---|---|
Fórmula molecular |
C10H14ClN3O |
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
2-[(6-chloro-2-methyl-5-prop-2-enylpyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C10H14ClN3O/c1-3-4-8-9(11)13-7(2)14-10(8)12-5-6-15/h3,15H,1,4-6H2,2H3,(H,12,13,14) |
Clave InChI |
IMVWBERKWBAVKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C(=N1)Cl)CC=C)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


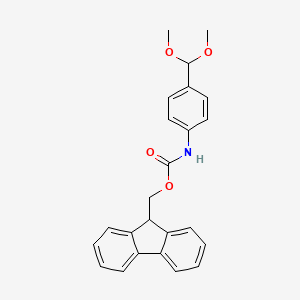


![(2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B12108262.png)
![[2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B12108263.png)
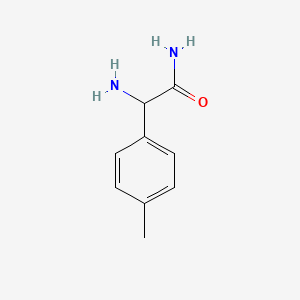
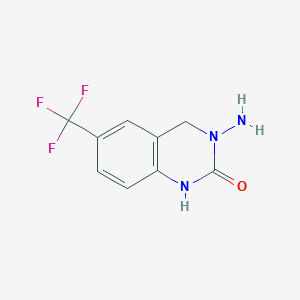
![7-Oxabicyclo[4.1.0]heptane-3-carboxylicacid, 4-methyl-, (4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl ester](/img/structure/B12108281.png)
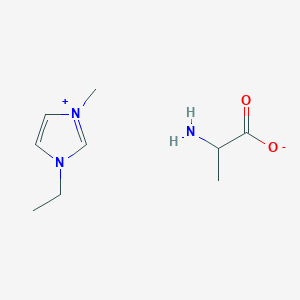


amine](/img/structure/B12108302.png)
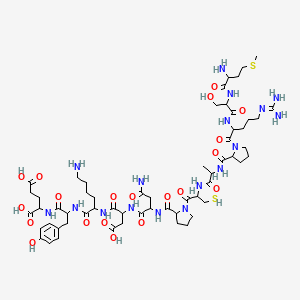
![2-[(2-acetamido-3-phenylpropanoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12108314.png)
